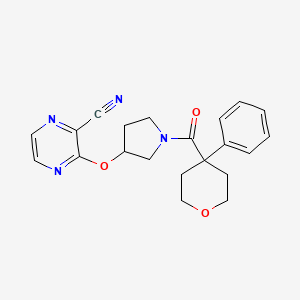
3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
The compound features a pyrazine ring with a carbonitrile group and a tetrahydropyran derivative, which may contribute to its biological activity through various mechanisms, including receptor interactions and enzyme inhibition.
Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of neurotransmitter systems, particularly in the central nervous system (CNS).
- Dopamine Transporter (DAT) Inhibition : Preliminary studies suggest that related compounds can inhibit the uptake of dopamine, indicating potential use in treating disorders like depression and ADHD .
- Serotonin Receptor Interaction : The structural similarity to known serotonin receptor ligands suggests possible interactions with serotonin receptors, which could influence mood regulation and anxiety responses .
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on various cell lines:
| Assay Type | Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Cytotoxicity | HeLa | 1 - 100 µM | IC50 = 45 µM |
| Neuroprotective Effects | SH-SY5Y | 0.1 - 10 µM | Significant reduction in apoptosis at 1 µM |
| Antioxidant Activity | Primary Neurons | 0.5 - 50 µM | Dose-dependent increase in cell viability |
These studies suggest that the compound may possess protective effects against oxidative stress and cytotoxicity.
In Vivo Studies
Animal models have been used to further evaluate the efficacy of this compound:
- Locomotor Activity : In rodent models, administration of the compound resulted in increased locomotor activity, suggesting stimulant properties akin to those observed with certain psychostimulants .
- Behavioral Tests : In tests for anxiety and depression, the compound demonstrated anxiolytic-like effects at specific doses, indicating potential therapeutic applications for mood disorders.
Case Studies
A recent study focused on a series of analogs derived from pyrazine compounds revealed that modifications to the pyrrolidine moiety significantly impacted biological activity. The most active derivatives displayed enhanced DAT inhibition with IC50 values in the low nanomolar range (e.g., K_i = 6.23 nM for DAT) .
属性
IUPAC Name |
3-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c22-14-18-19(24-10-9-23-18)28-17-6-11-25(15-17)20(26)21(7-12-27-13-8-21)16-4-2-1-3-5-16/h1-5,9-10,17H,6-8,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPBCKFOZSBVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














